

An In-depth Technical Guide to the Chemical Properties of Hexyl 4-bromobenzoate

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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587

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Introduction

Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically an ester of 4-bromobenzoic acid and hexanol. While not as extensively documented as its methyl or ethyl ester counterparts, its chemical properties can be largely understood through the analysis of related compounds and standard organic chemistry principles. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **hexyl 4-bromobenzoate**, detailed experimental protocols for its synthesis, and relevant data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in synthesizing or utilizing this compound.

Chemical and Physical Properties

Direct experimental data for **hexyl 4-bromobenzoate** is limited. The following tables summarize key physical and chemical properties, with some values being estimations based on data from closely related compounds such as hexyl benzoate, ethyl 4-bromobenzoate, and 4-bromobenzoic acid.

General Properties

Property	Value	Source/Basis for Estimation
Molecular Formula	C ₁₃ H ₁₇ BrO ₂	Calculated
Molecular Weight	285.18 g/mol	Calculated
CAS Number	138547-96-3	[1]
Appearance	Likely a colorless to pale yellow liquid	Based on hexyl benzoate and ethyl 4-bromobenzoate[2]
Odor	Likely a faint, pleasant, or woody-green, balsamic odor	Based on hexyl benzoate[3]

Physicochemical Data

Property	Estimated Value	Source/Basis for Estimation
Boiling Point	> 272 °C at 760 mmHg	Higher than hexyl benzoate (272 °C) due to the heavier bromine atom[3][4]
Density	~1.1-1.2 g/mL at 25 °C	Higher than hexyl benzoate (~0.98 g/mL) and lower than ethyl 4-bromobenzoate (1.403 g/mL)[2]
Refractive Index (n _{20/D})	~1.51-1.53	Interpolated between hexyl benzoate (~1.49) and ethyl 4-bromobenzoate (~1.54)[2]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform)	General solubility of long-chain esters and based on data for hexyl benzoate and 4-bromobenzoic acid[4][5]

Synthesis of Hexyl 4-bromobenzoate

The most common and straightforward method for the synthesis of **hexyl 4-bromobenzoate** is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

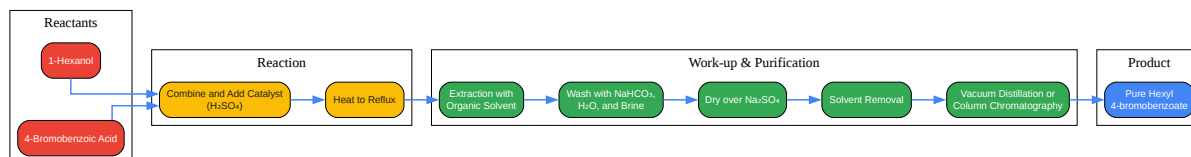
This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

- 4-Bromobenzoic acid
- 1-Hexanol (n-hexyl alcohol)
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene (optional, for azeotropic removal of water)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate or diethyl ether (for extraction)
- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (if using toluene)
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, combine 4-bromobenzoic acid (1.0 equivalent) and an excess of 1-hexanol (e.g., 3-5 equivalents). The excess alcohol helps to drive the equilibrium towards the product.^[6]
- **Catalyst Addition:** While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[6] For more efficient water removal, the reaction can be set up with a Dean-Stark apparatus using toluene as a co-solvent.^[7]
- **Work-up:** After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. If toluene was used, it can be removed under reduced pressure. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally brine.^[7]
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **hexyl 4-bromobenzoate**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.



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Caption: Workflow for the synthesis of **Hexyl 4-bromobenzoate** via Fischer Esterification.

Spectroscopic Data (Predicted)

No experimental spectra for **hexyl 4-bromobenzoate** are readily available. The following are predicted spectral characteristics based on data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃) would show the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	Doublet	2H	Aromatic protons ortho to the ester group
~7.5-7.7	Doublet	2H	Aromatic protons meta to the ester group
~4.3	Triplet	2H	-OCH ₂ - protons of the hexyl group
~1.7	Quintet	2H	-OCH ₂ CH ₂ - protons of the hexyl group
~1.3-1.5	Multiplet	6H	-(CH ₂) ₃ - protons of the hexyl group
~0.9	Triplet	3H	-CH ₃ protons of the hexyl group

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum (in CDCl₃) would exhibit the following signals:

Chemical Shift (δ , ppm)	Assignment
~166	C=O (ester carbonyl)
~131-132	Aromatic C-H
~129-130	Aromatic C-H
~128	Aromatic C-Br
~129	Quaternary aromatic C
~65	-OCH ₂ -
~31	-CH ₂ -
~28	-CH ₂ -
~25	-CH ₂ -
~22	-CH ₂ -
~14	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for an aromatic ester:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Weak-Medium	Aromatic C-H stretch
~2850-2960	Medium	Aliphatic C-H stretch
~1715-1730	Strong	C=O (ester carbonyl) stretch[8] [9]
~1250-1310	Strong	Asymmetric C-O-C stretch[8]
~1100-1130	Strong	Symmetric O-C-C stretch[8]
~1000-1100	Medium-Strong	Aromatic C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes). Key fragmentation patterns would likely include the loss of the hexyl group and the formation of the 4-bromobenzoyl cation.

m/z	Assignment
284/286	$[M]^+$
201/203	$[M - \text{C}_6\text{H}_{11}]^+$
183/185	$[\text{BrC}_6\text{H}_4\text{CO}]^+$
155/157	$[\text{BrC}_6\text{H}_4]^+$
85	$[\text{C}_6\text{H}_{13}]^+$

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available information on the specific biological activities or signaling pathways associated with **hexyl 4-bromobenzoate**. While 4-bromobenzoic acid and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the hexyl ester itself has not been a focus of published research in this area. [\[10\]](#)[\[11\]](#) Long-chain alkyl benzoates are generally considered to have low toxicity.[\[12\]](#)

The presence of the bromine atom on the aromatic ring makes **hexyl 4-bromobenzoate** a potential candidate for use in reactions such as Suzuki or Heck coupling to build more complex molecules. The lipophilicity imparted by the hexyl chain could be a desirable feature in modulating the pharmacokinetic properties of a potential drug candidate.

Safety and Handling

As with any chemical, **hexyl 4-bromobenzoate** should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety

glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, but it is prudent to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a summary of the available and predicted chemical properties of **hexyl 4-bromobenzoate**. While direct experimental data is scarce, a reliable profile of the compound can be constructed by drawing on information from analogous structures. The provided synthesis protocol offers a practical starting point for its preparation. Further research is needed to elucidate any potential biological activities and explore its applications in drug development and other fields.

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